Azetidin-3-yl ethylcarbamate hydrochloride
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Overview
Description
Azetidin-3-yl ethylcarbamate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for azetidin-3-yl ethylcarbamate hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl ethylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of linear amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: Azetidin-3-yl ethylcarbamate hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors for specific enzymes or receptors .
Medicine: Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of azetidin-3-yl ethylcarbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain.
Comparison: Azetidin-3-yl ethylcarbamate hydrochloride is unique due to its specific functional groups and the presence of the azetidine ring. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . Compared to pyrrolidine, it has higher ring strain, which contributes to its unique reactivity .
Properties
IUPAC Name |
azetidin-3-yl N-ethylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-8-6(9)10-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFHDWPJPCWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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